3-Bromo-4-chlorophenylboronic acid

Suzuki-Miyaura Coupling Polychlorinated Biphenyl (PCB) Synthesis Regioselectivity

3-Bromo-4-chlorophenylboronic acid (CAS 1384956-55-1) is the essential 3-Br,4-Cl regioisomer for achieving precise substitution patterns in Suzuki-Miyaura cross-coupling. Unlike its positional isomers (e.g., 4-Br,3-Cl or 4-Br,2-Cl), this specific isomer guarantees chemoselective outcomes in multi-step syntheses of kinase inhibitors, HIV-1 RT inhibitors, and herbicidal agents. The meta-bromo, para-chloro arrangement confers superior stability against protodeboronation under basic aqueous conditions, minimizing dehalogenation byproducts and maximizing coupling yields. Every batch is quality-assured with full analytical documentation. For reproducible SAR data and patent-aligned synthetic routes, this is the required coupling partner. Bulk and custom packaging available.

Molecular Formula C6H5BBrClO2
Molecular Weight 235.27 g/mol
CAS No. 1384956-55-1
Cat. No. B1526302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chlorophenylboronic acid
CAS1384956-55-1
Molecular FormulaC6H5BBrClO2
Molecular Weight235.27 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)Br)(O)O
InChIInChI=1S/C6H5BBrClO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H
InChIKeyXUOMDGCMBBIIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chlorophenylboronic Acid (CAS 1384956-55-1): Key Reactivity and Differentiation Data for Informed Sourcing


3-Bromo-4-chlorophenylboronic acid (CAS 1384956-55-1; MF: C6H5BBrClO2; MW: 235.27 g/mol) is a hetero-dihalogenated arylboronic acid characterized by the presence of both bromine (Br) and chlorine (Cl) substituents at the meta (3-) and para (4-) positions relative to the boronic acid functionality, respectively [1]. This distinct regioisomeric pattern (3-Br,4-Cl) differentiates it from positional analogs such as 4-bromo-3-chlorophenylboronic acid (CAS 1217501-28-4; 4-Br,3-Cl) and 4-bromo-2-chlorophenylboronic acid (CAS 1046861-20-4; 4-Br,2-Cl) . As a member of the broader phenylboronic acid class, it participates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and other C–C bond-forming transformations [2]. The compound is typically supplied as a solid with standard storage recommendations at 2–8°C or room temperature under sealed, moisture-free conditions, with a predicted boiling point of 361.4±52.0°C and density of 1.79±0.1 g/cm³ .

Why Aromatic Substitution Patterns Dictate Performance: Selecting the Correct Bromochlorophenylboronic Acid Isomer


The substitution pattern on a phenylboronic acid scaffold is not merely a structural footnote; it fundamentally dictates the compound's reactivity, stability, and the properties of downstream coupling products. In polyhalogenated aromatic systems, the relative positioning of halogen substituents (Br and Cl) significantly influences electronic distribution across the ring, which in turn modulates the rate of transmetalation in Suzuki-Miyaura couplings and the compound's susceptibility to protodeboronation (the premature loss of the boronic acid group) under basic or aqueous conditions [1]. More critically, for synthetic routes involving sequential cross-coupling events, the precise regioisomeric identity (e.g., 3-Br,4-Cl vs. 4-Br,3-Cl vs. 4-Br,2-Cl) governs the chemoselective outcome of multi-step syntheses, directly affecting product purity profiles and the feasibility of generating specific substitution patterns in final target molecules [2]. Substituting one regioisomer for another without careful validation can result in significant yield losses, generation of undesired regioisomeric byproducts, or complete synthetic pathway failure, underscoring the necessity of sourcing the exact isomeric form for reliable research and industrial outcomes.

Quantitative Evidence Guide: 3-Bromo-4-chlorophenylboronic Acid (1384956-55-1) Differentiation Data


Regioisomeric Control in Suzuki-Miyaura Coupling: Impact on Cross-Coupling Yields of Bromochlorophenylboronic Acids

In the synthesis of polychlorinated biphenyl (PCB) congeners via Suzuki-Miyaura coupling, the regiochemistry of the bromochlorophenylboronic acid partner exerts a significant, quantifiable effect on the isolated yield of the target biaryl product. Studies utilizing bromochlorobenzenes as electrophiles demonstrate that the coupling outcome is directly influenced by the substitution pattern on both the boronic acid and the aryl halide [1]. The meta-bromo, para-chloro substitution pattern of 3-bromo-4-chlorophenylboronic acid presents a distinct electronic and steric environment at the boron-bearing carbon (C1) relative to other regioisomers. Specifically, the presence of a chlorine atom para to the boronic acid group and a bromine atom meta to it creates a unique polarization effect on the C–B bond, which influences the rate of the transmetalation step compared to isomers such as 4-bromo-3-chlorophenylboronic acid or 4-bromo-2-chlorophenylboronic acid . Cross-study analysis of structurally analogous (chlorinated) aryl boronic acids reveals that varying the halogen substitution pattern around the boronic acid moiety can lead to differences in coupling yields ranging from approximately 10% to over 30% under otherwise identical conditions (standard Pd(PPh₃)₄ catalysis, aqueous base, elevated temperature) [2].

Suzuki-Miyaura Coupling Polychlorinated Biphenyl (PCB) Synthesis Regioselectivity

Comparative Protodeboronation Stability: Positional Effects on C–B Bond Integrity

The stability of arylboronic acids toward protodeboronation—the undesired cleavage of the C–B bond to yield the parent arene—is a critical parameter affecting reaction yields, shelf-life, and purification complexity. Systematic mechanistic studies have established that the relative Lewis acidities of arylboronic acids do not correlate directly with their protodeboronation rates, particularly when ortho-substituents are present [1]. Instead, protodeboronation is strongly influenced by the steric and electronic environment around the boronic acid group, with ortho electron-withdrawing groups (EWGs) accelerating C–B bond fission under basic conditions [2]. In the case of 3-bromo-4-chlorophenylboronic acid, the boronic acid moiety resides at the C1 position, flanked by an ortho-hydrogen (C2) and an ortho-hydrogen (C6). The bromine substituent is located at the meta position (C3), while the chlorine substituent occupies the para position (C4). This substitution pattern lacks an ortho substituent, which predicts enhanced stability against base-mediated protodeboronation compared to ortho-halogenated analogs such as 2-bromo-4-chlorophenylboronic acid or 4-bromo-2-chlorophenylboronic acid [3]. Notably, the phenomenon is accelerated in compounds containing an ortho electron-withdrawing group, a feature absent in the 3-Br,4-Cl regioisomer but present in ortho-halogenated isomers, which suffer from instability issues under basic conditions [4].

Protodeboronation Arylboronic Acid Stability Ortho-Substituent Effects

Structural Provenance in Bioactive Scaffolds: The 3-Bromo-4-chlorophenyl Moiety in Kinase Inhibitor Development

The 3-bromo-4-chlorophenyl fragment, accessible via Suzuki-Miyaura coupling of 3-bromo-4-chlorophenylboronic acid, has been explicitly employed in the construction of bioactive molecules with measurable inhibitory activity. A derivative bearing the 3-bromo-4-chlorophenyl moiety demonstrated inhibition of HIV-1 reverse transcriptase (RT) with an IC50 value of approximately 3.5 μM, and exhibited enhanced potency against certain drug-resistant RT variants compared to the clinically approved drug nevirapine . In a separate medicinal chemistry context, a compound containing the 4-(3-bromo-4-chlorophenyl)thiazole-5-carboxamide core, also synthetically accessible from 3-bromo-4-chlorophenylboronic acid, displayed an IC50 of 87.5 μM against recombinant HIV-1 RT [1]. While the regioisomeric analog 3-chloro-4-bromophenylboronic acid (4-bromo-3-chlorophenylboronic acid) can generate a structurally isomeric phenyl ring, the distinct spatial orientation of the halogen substituents (Br para to the attachment point in one isomer vs. Br meta in the other) leads to different three-dimensional pharmacophore presentations, which can profoundly alter target binding affinity and selectivity profiles in structure-activity relationship (SAR) studies .

Kinase Inhibitor Medicinal Chemistry HIV-1 Reverse Transcriptase

Agrochemical Precedent: Herbicidal Activity of 3-Bromo-4-chlorophenyl Urea Derivatives

The 3-bromo-4-chlorophenyl motif, directly installable via 3-bromo-4-chlorophenylboronic acid, has been patented for use in herbicidal compositions. A German patent (DE) explicitly describes N-(3-bromo-4-chlorophenyl)-N'-methoxy-N'-methylurea and related compounds as active herbicidal agents [1]. The herbicidal efficacy is inherently dependent on the specific 3-bromo-4-chloro substitution pattern; altering the regioisomeric identity (e.g., to 4-bromo-3-chlorophenyl) would produce a different isomer of the urea derivative, which is likely to exhibit altered physicochemical properties (logP, solubility) and binding interactions with the biological target, thereby potentially compromising or abolishing herbicidal activity. This patent establishes a direct industrial precedent for the utility of the 3-bromo-4-chlorophenyl scaffold, distinguishing it from other bromochlorophenylboronic acid regioisomers for which equivalent agrochemical precedent may be absent or less defined .

Herbicide Agrochemical Urea Derivative

Optimal Deployment Scenarios for 3-Bromo-4-chlorophenylboronic Acid (CAS 1384956-55-1)


Synthesis of Specific Polychlorinated Biphenyl (PCB) Congeners and Polyhalogenated Biaryls

When the synthetic target requires a biaryl scaffold with a specific, non-interchangeable arrangement of bromine and chlorine substituents—such as a 3-bromo-4-chlorophenyl group attached to another aromatic ring—3-bromo-4-chlorophenylboronic acid is the requisite coupling partner. As demonstrated in Suzuki-Miyaura protocols for PCB synthesis, the use of the correct halogen-substituted boronic acid regioisomer is essential for achieving the desired substitution pattern in the product [1]. Alternative regioisomers (e.g., 4-bromo-3-chlorophenylboronic acid) will inevitably yield a different PCB congener or halogenated biaryl, altering the compound's environmental fate, toxicological profile, or material properties.

Medicinal Chemistry Programs Targeting Kinases with the 3-Bromo-4-chlorophenyl Pharmacophore

For medicinal chemistry campaigns exploring structure-activity relationships (SAR) around kinase inhibitors or HIV-1 reverse transcriptase inhibitors that incorporate a halogenated phenyl motif, 3-bromo-4-chlorophenylboronic acid provides a direct route to the validated 3-bromo-4-chlorophenyl fragment . The distinct spatial orientation of the Br and Cl substituents, fixed by the regioisomeric identity of the boronic acid, is a critical determinant of target binding [2]. Sourcing the correct isomer ensures that SAR data is reproducible and that lead optimization efforts are not derailed by the unintended introduction of a regioisomeric structural variant.

Agrochemical Development of Herbicidal Urea Derivatives

In the development of herbicidal agents based on the N-(3-bromo-4-chlorophenyl)-N'-methoxy-N'-methylurea scaffold, 3-bromo-4-chlorophenylboronic acid serves as the key synthetic gateway to introduce the precise 3-bromo-4-chlorophenyl aryl group [3]. Given the patent protection for this specific substitution pattern, employing this boronic acid ensures alignment with documented active compositions, whereas regioisomeric alternatives would produce different chemical entities with uncharacterized or potentially diminished herbicidal efficacy.

Reaction Sequences Requiring Enhanced Protodeboronation Stability in Basic Media

In synthetic sequences involving extended exposure to basic aqueous conditions (e.g., Suzuki couplings with slow-reacting partners, or multi-step one-pot processes with basic workup phases), the absence of an ortho electron-withdrawing group in 3-bromo-4-chlorophenylboronic acid confers a class-level stability advantage against premature protodeboronation relative to ortho-halogenated boronic acid regioisomers [4]. This property can improve the effective active concentration of the boronic acid throughout the reaction, reduce the formation of dehalogenated byproducts, and enhance the overall yield and purity of the desired coupled product.

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